![molecular formula C7H5N3O3S B2411345 2-Amino-6-nitrobenzo[d]thiazol-4-ol CAS No. 460044-83-1](/img/structure/B2411345.png)

2-Amino-6-nitrobenzo[d]thiazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

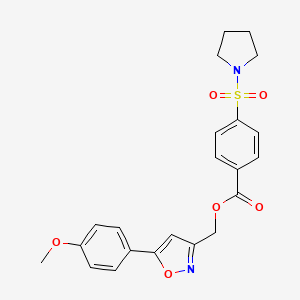

2-Amino-6-nitrobenzo[d]thiazol-4-ol is a chemical compound with the empirical formula C7H5N3O2S . It has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances . It has also been used in the synthesis of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular weight of this compound is 195.20 . The SMILES string representation of the molecule isNc1nc2ccc(cc2s1)N+=O . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound has been used in the synthesis of other complex molecules .Physical And Chemical Properties Analysis

The melting point of this compound is 247-249 °C . The compound is likely insoluble in water .Applications De Recherche Scientifique

Voltammetric Studies

2-Amino-6-nitrobenzo[d]thiazol-4-ol has been investigated for its voltammetric behavior using direct current voltammetry and differential pulse voltammetry. Researchers have explored its electrochemical properties, making it a valuable model analyte for studying electrochemically reducible organic substances .

Biological Stability and Cytotoxicity

Derivatives of this compound have been explored for their biological stability and cytotoxicity. For example, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide was designed as a biologically stable derivative with selective cytotoxicity against tumorigenic cell lines .

Custom Synthesis and Impurities

Chemical suppliers offer this compound for custom synthesis and impurity sourcing. Researchers can access this compound for their specific needs .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, inhaled, or comes into contact with skin .

Relevant Papers The search results include a paper discussing the synthesis and anti-inflammatory properties of novel derivatives of 2-Amino-6-nitrobenzo[d]thiazol-4-ol . Another paper discusses the synthesis of biologically active derivatives of 2-aminobenzothiazole .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

It is known that benzothiazole derivatives can inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Result of Action

It has been suggested that this compound has antimicrobial, antioxidant, and anticancer properties .

Propriétés

IUPAC Name |

2-amino-6-nitro-1,3-benzothiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOTKJTWBBNMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)

![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)